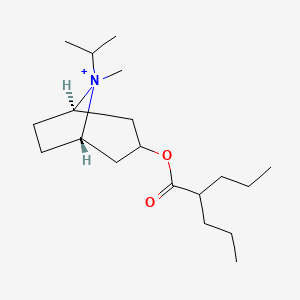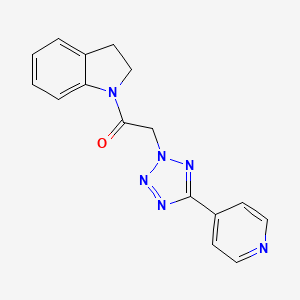
1-(2,3-Dihydroindol-1-yl)-2-(5-pyridin-4-yl-2-tetrazolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydroindol-1-yl)-2-(5-pyridin-4-yl-2-tetrazolyl)ethanone is a member of indoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- The compound has been explored for its potential in antimicrobial applications. In a study, a related compound, 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, demonstrated significant antimicrobial activity with minimum inhibitory concentration values ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).
Antifungal Activity
- Compounds similar in structure have shown moderate activity against strains of Candida species, suggesting potential antifungal applications (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).
Antibacterial Activity
- Another related compound, 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones, has been synthesized and found to possess potential antibacterial activity (Joshi, Mandhane, Chate, & Gill, 2011).
Antiviral Activity
- The compound's framework has also been used to create derivatives with potential antiviral properties. A study on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives revealed cytotoxicity, anti-HSV1, and anti-HAV-MBB activities (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Synthesis and Characterization
- A novel cathinone derivative structurally related to 1-(2,3-dihydroindol-1-yl)-2-(5-pyridin-4-yl-2-tetrazolyl)ethanone was identified and characterized using advanced analytical techniques, highlighting the compound's relevance in forensic and clinical laboratories (Bijlsma et al., 2015).
Cytotoxic Studies
- The compound's derivatives have been explored for cytotoxic properties. For instance, 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone exhibited cytotoxicity, indicating potential as anticancer agents (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Eigenschaften
Produktname |
1-(2,3-Dihydroindol-1-yl)-2-(5-pyridin-4-yl-2-tetrazolyl)ethanone |
|---|---|
Molekularformel |
C16H14N6O |
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
1-(2,3-dihydroindol-1-yl)-2-(5-pyridin-4-yltetrazol-2-yl)ethanone |
InChI |
InChI=1S/C16H14N6O/c23-15(21-10-7-12-3-1-2-4-14(12)21)11-22-19-16(18-20-22)13-5-8-17-9-6-13/h1-6,8-9H,7,10-11H2 |
InChI-Schlüssel |
XCGWNUBLEGFJEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3N=C(N=N3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



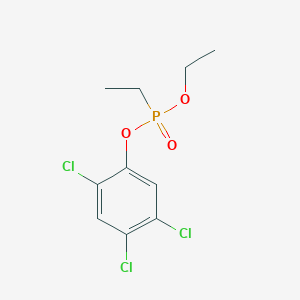

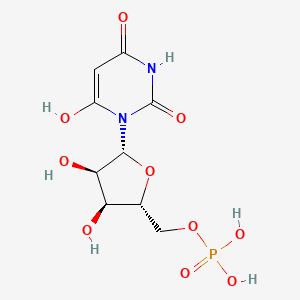
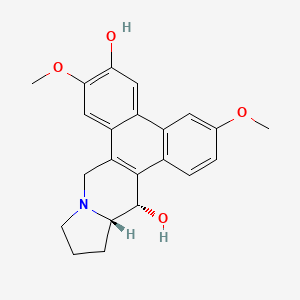
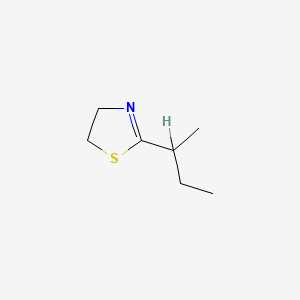
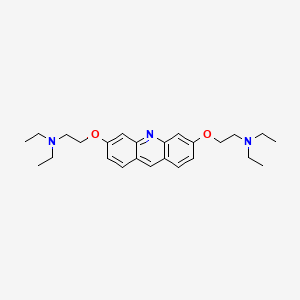
![2-[(4R)-4-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol](/img/structure/B1199146.png)
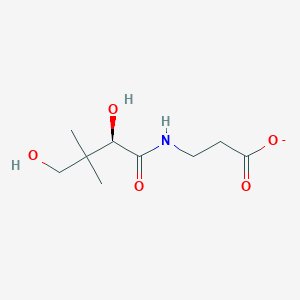
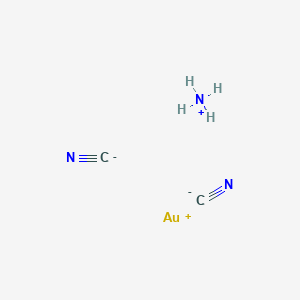
![1-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B1199152.png)
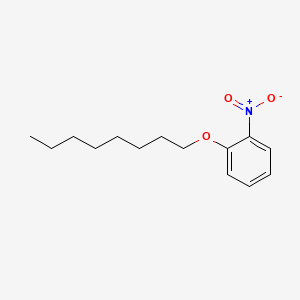
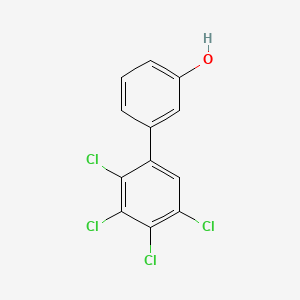
![[(1aR,2R,3R,3aR,7bS)-3,3',3',3a-tetramethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate](/img/structure/B1199160.png)
